di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate
Description
Di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate is a fluorinated aromatic sulfonate ester characterized by a fluorene backbone substituted with two sulphonate groups at positions 2 and 7, each esterified with a 2,2,3,3,4,4,5,5,5-nonafluoropentyl chain. The nonafluoropentyl substituents impart strong electron-withdrawing properties, enhancing thermal stability and hydrophobicity.
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIJAGHXMDYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F18O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Fluorinated Substituents
The target compound’s fluorene core distinguishes it from analogs like 3-(nonafluoropentyl)-indole derivatives (9a, 9b) and N-fluorophenylmethyl-isoindol-5-yl-acetamides (9d, 9e) (). Key differences include:
- Electron Effects: The nonafluoropentyl group’s strong electron-withdrawing nature increases acidity in sulphonate groups compared to fluorophenyl substituents in 9d/9e, which exhibit weaker inductive effects .
- Hydrophobicity: Perfluorinated chains enhance lipophilicity, making the target compound more suitable for applications requiring moisture resistance (e.g., surfactants, electrolytes) compared to partially fluorinated or non-fluorinated analogs .
Spectroscopic Data
Comparative NMR and MS data highlight structural nuances:
*Calculated from molecular formula C₂₈H₂₇FN₂O₅.
- Fluorine Environment: The target compound’s ¹⁹F NMR would show complex splitting due to two nonafluoropentyl groups, contrasting with single-chain analogs like 9a/9b .
- Sulphonates vs. Acetamides : Sulphonate protons in the target compound are expected downfield-shifted (~3.9–4.2 ppm) compared to acetamide NH signals (~10 ppm in 9d/9e) .
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